molecular formula C16H19N3O B15504243 (R)-6-Methyl-7-((S)-1-phenylethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ol

(R)-6-Methyl-7-((S)-1-phenylethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ol

Cat. No.: B15504243
M. Wt: 269.34 g/mol
InChI Key: SQOWBEULFPXVPE-UHFFFAOYSA-N
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Description

The compound (R)-6-Methyl-7-((S)-1-phenylethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ol is a chiral tetrahydropyrido-pyrimidine derivative featuring a hydroxyl group at position 4, a methyl group at position 6 (R-configuration), and a (S)-1-phenylethyl substituent at position 6. Its synthesis likely involves cyclization strategies, as demonstrated in related compounds (e.g., intermediates in –3) . The stereochemistry and substituent arrangement are critical for biological activity, as evidenced by structure-activity relationship (SAR) studies in analogous compounds .

Properties

Molecular Formula

C16H19N3O

Molecular Weight

269.34 g/mol

IUPAC Name

6-methyl-7-(1-phenylethyl)-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C16H19N3O/c1-11-8-14-15(17-10-18-16(14)20)9-19(11)12(2)13-6-4-3-5-7-13/h3-7,10-12H,8-9H2,1-2H3,(H,17,18,20)

InChI Key

SQOWBEULFPXVPE-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(CN1C(C)C3=CC=CC=C3)N=CNC2=O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects at the 7-Position

The 7-position of the tetrahydropyrido-pyrimidine scaffold is a key site for modulating potency. For example:

  • ZH-5 (2-cyanoacetyl substituent): Exhibits strong ATR inhibition (IC50 = 11.34 nM), outperforming hydroxyl-substituted analogs like ZH-6 (IC50 = 34.03 nM) . This highlights the preference for electron-withdrawing groups at this position.
  • AZD6738 (clinical reference): Features a sulfoxide imine group and achieves superior potency (IC50 = 6.50 nM), suggesting that bulkier substituents with hydrogen-bonding capacity enhance target engagement .
  • Target Compound : The (S)-1-phenylethyl group introduces steric bulk and lipophilicity, which may improve membrane permeability compared to smaller substituents. However, its ATR inhibitory activity remains unquantified in the provided evidence.
Table 1: Substituent Impact on ATR Inhibition
Compound 7-Position Substituent IC50 (nM) Key Observation
AZD6738 Sulfoxide imine 6.50 Gold-standard potency
ZH-5 2-Cyanoacetyl 11.34 Strong activity, cyano preferred
ZH-6 Hydroxyl 34.03 Reduced potency vs. ZH-5
Target Compound (S)-1-Phenylethyl N/A Hypothesized moderate activity

Stereochemical Influence

Chirality at the 6- and 7-positions significantly affects activity:

  • 33c vs. 33d (): The (S)-6-methyl isomer (33c) and (R)-6-methyl isomer (33d) differ in indole carboxamide activity, though specific data are unavailable. This mirrors trends in , where stereochemistry impacts binding .
  • Target Compound : The R-methyl and S-phenylethyl configuration may optimize interactions with hydrophobic pockets in the ATR active site, similar to cycloalkyl-substituted analogs like ZH-10 (IC50 = 27.47 nM) .

Core Scaffold Modifications

  • Thieno-Pyrimidinones (): Replace the pyrido ring with a thieno moiety, shifting biological targets to sigma receptors . This underscores the scaffold’s versatility.
  • 4-Methoxy Analog (CAS 84341-13-9): Substitutes hydroxyl with methoxy (similarity score 0.74), likely altering solubility and hydrogen-bonding capacity .
Table 2: Structural and Functional Comparison
Compound Core Structure Key Substituents Biological Target
Target Compound Pyrido[3,4-d]pyrimidine (S)-1-Phenylethyl, R-methyl ATR (hypothesized)
Thieno-Pyrimidinones Thieno[2,3-d]pyrimidinone Variable Sigma receptors
4-Methoxy Analog Pyrido[3,4-d]pyrimidine Methoxy at C4 Unknown

Q & A

Q. What are the key synthetic strategies for constructing the pyrido[3,4-d]pyrimidin-4-ol core in this compound?

The core structure is typically synthesized via cyclocondensation reactions. For example:

  • Step 1 : React a pyrimidine precursor (e.g., 2-aminonicotinonitrile) with a carbonyl-containing reagent (e.g., diethyl oxalate) under acidic conditions to form the pyrido-pyrimidine scaffold .
  • Step 2 : Introduce stereochemistry using chiral auxiliaries or enantioselective catalysis. The (S)-1-phenylethyl group is likely added via alkylation or reductive amination, requiring strict control of reaction temperature and solvent polarity to minimize racemization .
  • Critical Note : Use chiral HPLC or X-ray crystallography (as in ) to confirm stereochemical integrity post-synthesis.

Q. How is the purity of this compound validated in academic research?

  • Analytical Workflow :
TechniquePurposeParameters
HPLC-PDAPurity assessmentC18 column, 0.1% TFA in H₂O/MeCN gradient
¹H/¹³C NMRStructural confirmationCompare coupling constants (e.g., J values for diastereotopic protons)
HRMSMolecular formula verificationESI+ mode, <2 ppm error
  • Impurity Profiling : Reference EP/Pharm. Eur. guidelines for related pyrido-pyrimidine impurities (e.g., regioisomers or des-methyl analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Case Study : If one study reports potent kinase inhibition (IC₅₀ = 50 nM) while another shows no activity:

Verify Stereochemistry : Re-examine enantiomeric excess (e.g., via Mosher ester analysis or circular dichroism) .

Assay Conditions : Compare buffer pH, ATP concentrations, and enzyme isoforms (subtle variations alter binding affinity) .

Solubility Artifacts : Test solubility in DMSO vs. aqueous buffers; precipitation may falsely reduce apparent activity .

  • Recommendation : Use isothermal titration calorimetry (ITC) to directly measure binding thermodynamics .

Q. What computational strategies predict this compound’s interactions with biological targets?

  • Methodology :
  • Docking : Use Schrödinger Glide with a flexible active site (e.g., kinase ATP-binding pocket) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability; monitor RMSD and hydrogen-bond networks .
    • Validation : Cross-reference with mutagenesis data (e.g., Kd changes upon Ala-scanning of target residues) .

Q. How to optimize reaction yields while preserving stereochemistry in large-scale synthesis?

  • Key Variables :
ParameterOptimization Strategy
SolventUse DMF or DCM for improved solubility of intermediates
CatalystChiral Ru-based catalysts for asymmetric hydrogenation (e.g., Noyori-type)
TemperatureMaintain <0°C during chiral center formation to suppress epimerization
  • Scale-Up Challenge : Replace column chromatography with crystallization (e.g., hexane/EtOAc) for cost-effective purification .

Data Contradiction Analysis

Q. Why do stability studies show conflicting degradation profiles for this compound?

  • Hypothesis Testing :
  • Light Sensitivity : Store samples in amber vials; UV exposure may trigger photooxidation of the pyrimidin-4-ol group .
  • pH-Dependent Degradation : Conduct accelerated stability tests at pH 2–8. Acidic conditions may hydrolyze the tetrahydropyrido ring .
    • Advanced Analytics : Use LC-MS/MS to identify degradation products (e.g., lactam formation or N-dealkylation) .

Methodological Resources

  • Synthetic Protocols : See multi-step routes for analogous pyrido-pyrimidines in .
  • Crystallography Data : Refer to CCDC entries (e.g., ) for bond-length/angle comparisons.
  • Biological Assays : Standardize protocols using NIH/ATP-binding assay guidelines cited in .

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